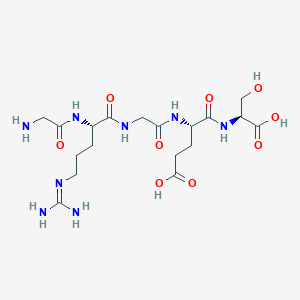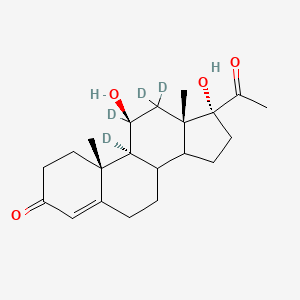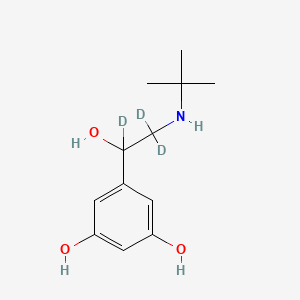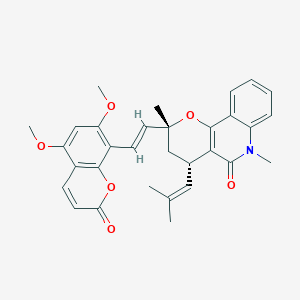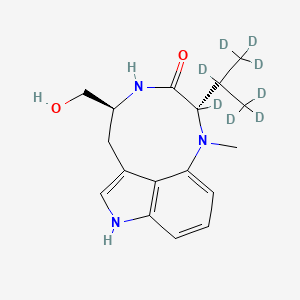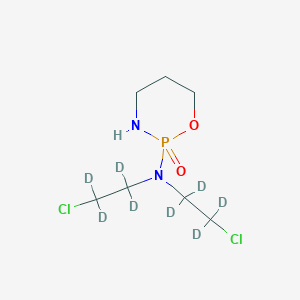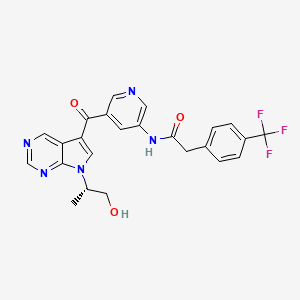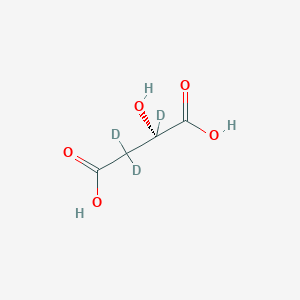
(S)-(-)-Malic-2,3,3-D3 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Malic-2,3,3-D3 acid is a deuterated form of malic acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties and its role in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Malic-2,3,3-D3 acid typically involves the deuteration of malic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, malic acid can be treated with deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated water or other deuterated reagents. The process is optimized to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Malic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce oxaloacetic acid.
Reduction: Reduction reactions can convert it to succinic acid.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various substituted malic acid derivatives depending on the reagents used.
Scientific Research Applications
(S)-(-)-Malic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Helps in studying metabolic processes and enzyme kinetics.
Medicine: Used in metabolic research to understand diseases related to the citric acid cycle.
Industry: Employed in the production of deuterated compounds for pharmaceuticals and other specialized applications.
Mechanism of Action
The mechanism of action of (S)-(-)-Malic-2,3,3-D3 acid involves its participation in metabolic pathways, particularly the citric acid cycle. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Malic acid: The non-deuterated form of (S)-(-)-Malic-2,3,3-D3 acid.
Succinic acid: A related compound in the citric acid cycle.
Oxaloacetic acid: Another intermediate in the citric acid cycle.
Uniqueness
This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This isotopic difference allows for precise tracking and analysis in metabolic research, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C4H6O5 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
(3S)-2,2,3-trideuterio-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
InChI Key |
BJEPYKJPYRNKOW-RBXBQAPRSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






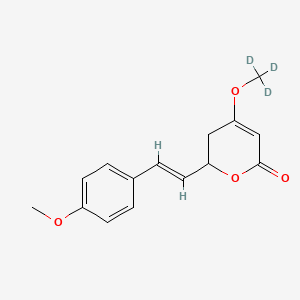
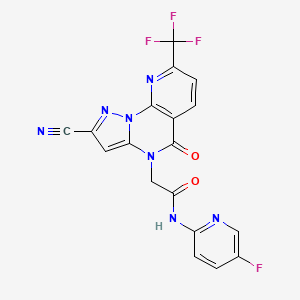
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
